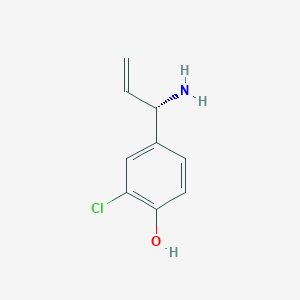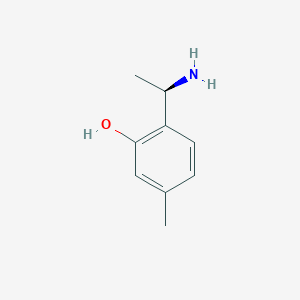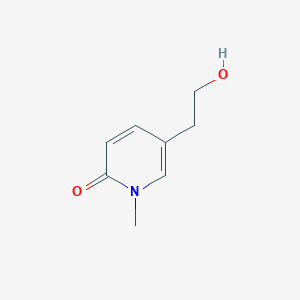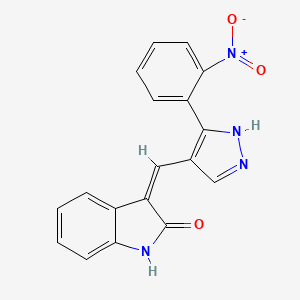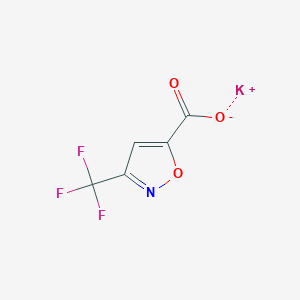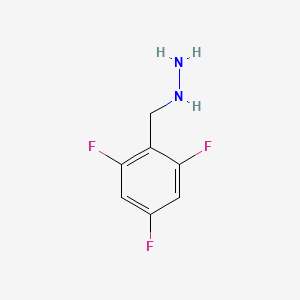
(2,4,6-Trifluorobenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Trifluorobenzyl)hydrazine is an organic compound characterized by the presence of three fluorine atoms attached to a benzyl group, which is further bonded to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trifluorobenzyl)hydrazine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,4,6-Trifluorobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: (2,4,6-Trifluorobenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of azides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(2,4,6-Trifluorobenzyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2,4,6-Trifluorobenzyl)hydrazine involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. Specific molecular targets and pathways may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.
類似化合物との比較
- 2,4,6-Trifluorobenzylamine
- 2,4,6-Trifluorobenzonitrile
- 2,4,6-Trifluorobenzaldehyde
Comparison: (2,4,6-Trifluorobenzyl)hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity compared to its analogs. For instance, while 2,4,6-Trifluorobenzylamine primarily undergoes amine-specific reactions, this compound can participate in both hydrazine and benzyl-specific transformations, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C7H7F3N2 |
|---|---|
分子量 |
176.14 g/mol |
IUPAC名 |
(2,4,6-trifluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7F3N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2 |
InChIキー |
JQNUOXPGJTWMNC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)CNN)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
amine](/img/structure/B12965911.png)

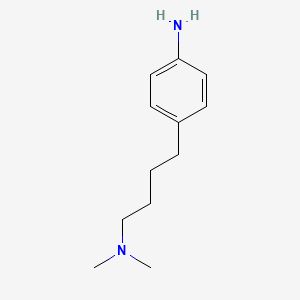
![7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)
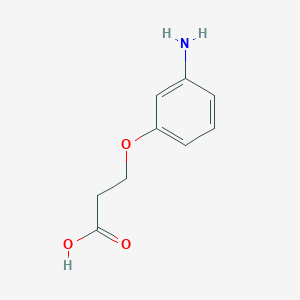
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
